{[2-(Bromomethyl)-2-methylbutoxy]methyl}benzene
Description
{[2-(Bromomethyl)-2-methylbutoxy]methyl}benzene (CAS: 1593376-28-3) is a brominated aromatic ether characterized by a benzene ring substituted with a branched alkoxy chain containing a bromomethyl group. The structure consists of a 2-methylbutoxy moiety where the second carbon is functionalized with both a methyl and a bromomethyl group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions, owing to the reactivity of its bromine atom .
Properties
Molecular Formula |
C13H19BrO |
|---|---|
Molecular Weight |
271.19 g/mol |
IUPAC Name |
[2-(bromomethyl)-2-methylbutoxy]methylbenzene |
InChI |
InChI=1S/C13H19BrO/c1-3-13(2,10-14)11-15-9-12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3 |
InChI Key |
ASULSWLUGOJCMC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(COCC1=CC=CC=C1)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Bromomethyl)-2-methylbutoxy]methyl}benzene typically involves the bromination of a suitable precursor. One common method is the reaction of 2-methylbutanol with hydrobromic acid to form 2-bromomethyl-2-methylbutanol. This intermediate is then reacted with benzyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of {[2-(Bromomethyl)-2-methylbutoxy]methyl}benzene may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
{[2-(Bromomethyl)-2-methylbutoxy]methyl}benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products
The major products formed from these reactions include substituted benzene derivatives, alcohols, carboxylic acids, and methylated compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
{[2-(Bromomethyl)-2-methylbutoxy]methyl}benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: It is utilized in the production of polymers and advanced materials with specific properties.
Chemical Biology: The compound is employed in the study of biological pathways and mechanisms, often as a labeling or tagging reagent.
Mechanism of Action
The mechanism of action of {[2-(Bromomethyl)-2-methylbutoxy]methyl}benzene involves its interaction with specific molecular targets. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, such as proteins or DNA. This interaction can lead to the modification of biological pathways and processes, making the compound useful in biochemical studies and drug development.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared below with four structurally related brominated aromatic ethers:
| Compound Name | CAS Number | Key Substituents | Molecular Formula (Estimated) | Key Features |
|---|---|---|---|---|
| {[2-(Bromomethyl)-2-methylbutoxy]methyl}benzene | 1593376-28-3 | Bromomethyl, 2-methylbutoxy | C₁₃H₁₇BrO | Branched chain with tertiary bromine |
| (2-Bromoethyl)benzene | 103-63-9 | Bromoethyl | C₈H₉Br | Linear chain, primary bromine |
| 1-(Bromomethyl)-2-(trifluoromethoxy)benzene | 198649-68-2 | Bromomethyl, trifluoromethoxy | C₈H₆BrF₃O | Electron-withdrawing CF₃O group |
| {[2-(Bromomethyl)-2,3-dimethylbutoxy]methyl}benzene | 1599735-30-4 | Bromomethyl, 2,3-dimethylbutoxy | C₁₄H₁₉BrO | Additional methyl group (steric bulk) |
| 1-(4-Bromophenoxy)-3-{[2-(4-chlorophenyl)-2-methylbutoxy]methyl}benzene | 80843-98-7 | Bromophenoxy, chlorophenyl, methylbutoxy | C₂₄H₂₄BrClO₂ | Dual halogenation (Br, Cl) |
Structural Insights :
- The target compound’s branched 2-methylbutoxy chain distinguishes it from simpler analogs like (2-bromoethyl)benzene, which lacks steric hindrance .
- The trifluoromethoxy group in CAS 198649-68-2 introduces strong electron-withdrawing effects, altering electrophilic substitution patterns compared to the target’s alkoxy chain .
Physical Properties
Notes:
- The target’s higher molecular weight and branched structure likely result in elevated boiling points compared to linear analogs like (2-bromoethyl)benzene.
- The trifluoromethoxy derivative may exhibit lower solubility in polar solvents due to its hydrophobic CF₃ group .
Biological Activity
{[2-(Bromomethyl)-2-methylbutoxy]methyl}benzene, also known as 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene, is an organic compound notable for its unique structural features, including a bromomethyl group and a 3-methylbutoxy substituent attached to a benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and interactions with biological macromolecules.
Chemical Structure and Properties
- Molecular Formula: C13H19BrO
- Molecular Weight: 271.19 g/mol
- CAS Number: 172901-00-7
The compound's structure allows for diverse chemical reactions, which can influence its biological activity. The presence of the bromomethyl group enables nucleophilic substitution reactions, while the butoxy group may enhance solubility and interaction with biological targets.
Antimicrobial Properties
Research has indicated that {[2-(Bromomethyl)-2-methylbutoxy]methyl}benzene exhibits antimicrobial properties. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially modulating their activity. This characteristic suggests that the compound could be effective against various microbial pathogens.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Enzyme Modulation
The compound has been investigated for its potential to modulate enzyme activity, particularly in the context of protein kinases. Studies suggest that it may influence pathways involved in cellular proliferation and differentiation, making it a candidate for further research in cancer therapy.
Case Study: Protein Kinase Activity
In a study examining the effects of {[2-(Bromomethyl)-2-methylbutoxy]methyl}benzene on protein kinase activity, researchers found that the compound could inhibit the activity of specific kinases involved in cancer cell signaling pathways. This inhibition led to reduced proliferation rates in cultured cancer cells, indicating potential therapeutic applications in oncology .
The mechanism of action of {[2-(Bromomethyl)-2-methylbutoxy]methyl}benzene primarily involves its interaction with biological macromolecules:
- Covalent Bond Formation: The bromomethyl group can react with nucleophilic amino acids (e.g., cysteine, lysine) in proteins, leading to modifications that alter protein function.
- Enzyme Inhibition: By binding to active sites or allosteric sites on enzymes, the compound can inhibit enzymatic activity, affecting metabolic pathways.
Synthetic Routes
The synthesis of {[2-(Bromomethyl)-2-methylbutoxy]methyl}benzene typically involves the reaction of benzyl alcohol with 2-(bromomethyl)-3-methylbutanol under basic conditions. This method allows for the selective formation of the desired product while minimizing by-products.
Table 2: Synthetic Route Overview
| Step | Reagents | Conditions |
|---|---|---|
| Bromination | Bromine (Br2) | Reflux |
| Nucleophilic Substitution | Benzyl alcohol + Base | Reflux |
Industrial Applications
Beyond its biological applications, this compound is also explored for use in organic synthesis as an intermediate for producing more complex molecules. Its unique structural properties make it valuable in developing specialty chemicals and pharmaceuticals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
